4-(4-hydroxyphenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
Description
Properties
IUPAC Name |
4-(4-hydroxyphenyl)-3,7,7-trimethyl-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-10-15-16(11-4-6-12(23)7-5-11)17-13(20-18(15)22-21-10)8-19(2,3)9-14(17)24/h4-7,16,23H,8-9H2,1-3H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLKZONYGYBOKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C3=C(CC(CC3=O)(C)C)NC2=NN1)C4=CC=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as quinazolinones, have been reported to exhibit diverse biological activities. They have been used clinically to treat various pathological conditions, suggesting that they may interact with multiple targets.
Mode of Action
Quinazoline derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, antifungal, and anticancer effects. These activities suggest that the compound may interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
Quinazolinones and their derivatives have been reported to exhibit antioxidant properties. This suggests that they may interact with biochemical pathways related to oxidative stress and free radical scavenging.
Result of Action
Quinazolinones and their derivatives have been reported to exhibit antioxidant properties. This suggests that they may help protect cells from damage caused by harmful free radicals.
Biological Activity
4-(4-hydroxyphenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one (CAS Number: 865658-73-7) is a synthetic compound with potential therapeutic applications. This article reviews its biological activity based on recent studies and findings.
- Molecular Formula : C19H21N3O2
- Molecular Weight : 321.39 g/mol
- IUPAC Name : 4-(4-hydroxyphenyl)-3,7,7-trimethyl-2H,4H,5H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one
The compound's structure features a pyrazoloquinoline backbone with a hydroxyl group that contributes to its biological activity.
Antioxidant Activity
Recent studies have demonstrated that this compound exhibits significant antioxidant properties. In vitro evaluations showed that it effectively scavenges free radicals and reduces oxidative stress in various cellular models. For instance, one study reported an EC50 value of 9.0 μM in the ABTS radical scavenging assay, indicating its potency compared to standard antioxidants .
Inhibition of Tyrosinase Activity
The compound has been identified as a potent inhibitor of the enzyme tyrosinase (TYR), which plays a crucial role in melanin biosynthesis. Inhibition of TYR is beneficial for treating hyperpigmentation disorders. The most active derivatives of this compound showed IC50 values significantly lower than that of the reference compound kojic acid. For example, one derivative exhibited an IC50 of 3.8 μM against AbTYR .
Cytotoxicity and Cell Viability
Cell viability assays conducted using the MTT method indicated that the compound does not exhibit cytotoxic effects at concentrations up to 25 μM. This suggests a favorable safety profile for further development in therapeutic applications .
Case Studies and Research Findings
-
Study on Antioxidant and Antimelanogenic Effects :
- A series of derivatives based on the parent compound were synthesized and tested for their antioxidant and anti-melanogenic properties.
- The study highlighted that compounds with specific substitutions on the aromatic rings showed enhanced activity compared to unsubstituted versions.
- The best-performing compound (designated as compound 10) demonstrated both antioxidant activity and effective inhibition of TYR without cytotoxicity .
- Mechanistic Insights :
Summary Table of Biological Activities
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to 4-(4-hydroxyphenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one exhibit significant antimicrobial properties. Studies have shown that derivatives of pyrazoloquinoline compounds can inhibit the growth of various bacteria and fungi. For instance:
- Compounds synthesized from similar scaffolds demonstrated effectiveness against Mycobacterium smegmatis and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml noted for some derivatives .
Anticancer Potential
The compound's structure suggests potential anticancer properties. Pyrazoloquinoline derivatives have been explored for their ability to inhibit cancer cell proliferation. Investigations into structure-activity relationships (SAR) have revealed that modifications in the molecular framework can enhance cytotoxicity against specific cancer cell lines.
Neuroprotective Effects
Preliminary studies suggest that compounds like this compound may exhibit neuroprotective effects. The inhibition of pathways involved in neurodegeneration could position this compound as a candidate for treating conditions like Alzheimer's disease and other forms of dementia .
Therapeutic Uses in Metabolic Disorders
The compound has potential applications in treating metabolic syndromes such as type 2 diabetes and obesity. Research indicates that similar compounds can inhibit enzymes involved in glucose metabolism and lipid regulation . This suggests a pathway for developing therapies aimed at managing metabolic disorders through the modulation of these biochemical pathways.
Case Studies and Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of pyrazolo[3,4-b]quinolin-5-ones with diverse substituents. Key analogs and their properties are summarized below:
Structural Modifications and Physicochemical Properties
Critical Analysis of Divergent Data
- Synthetic Challenges : highlights isolation difficulties for certain bis-pyrazolones, contrasting with the straightforward purification of the target compound via column chromatography .
- Purity : HPLC purity for analogs ranges from 94–96% (), suggesting rigorous quality control is feasible for the target compound .
Q & A
Basic Research Questions
Q. What are the key structural features of this compound, and how are they confirmed experimentally?
- The compound contains a fused pyrazoloquinoline core with a hydroxylphenyl substituent and methyl groups. Structural confirmation involves:
- X-ray crystallography for absolute stereochemistry (e.g., dihedral angles and bond lengths) .
- ¹H/¹³C NMR to resolve methyl groups (δ 1.94–2.76 ppm for CH₃) and aromatic protons (δ 6.45–8.24 ppm) .
- IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1686–1715 cm⁻¹) .
Q. What synthetic methodologies are typically employed for pyrazoloquinoline derivatives?
- Multi-step synthesis involving:
- Cyclocondensation : Use of aldehydes, pyrazolones, and amines under reflux conditions (e.g., EtOH at 80°C) .
- Catalyst-free multicomponent reactions for spiro derivatives .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reaction kinetics .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives with similar substituents?
- Critical variables :
- Temperature : Reflux (80–100°C) enhances cyclization .
- Catalysts : Palladium (e.g., Pd(PPh₃)₄) for cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Monitoring : TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) to track intermediates .
Q. What strategies resolve contradictions in spectroscopic data during characterization?
- Cross-validation : Combine NMR (e.g., coupling constants for diastereomers ), XRD (for absolute configuration ), and HRMS (mass accuracy <5 ppm ).
- Case study : Discrepancies in aromatic proton shifts were resolved by comparing computed vs. experimental NMR spectra .
Q. How can computational modeling predict biological activity?
- Methods :
- DFT calculations to map electron density (e.g., HOMO-LUMO gaps for reactivity) .
- Molecular docking (e.g., AutoDock Vina) to assess binding affinity with target proteins .
Methodological Challenges and Solutions
Q. What experimental designs are recommended for studying structure-activity relationships (SAR)?
- Stepwise approach :
Core modification : Vary substituents (e.g., Cl, OCH₃) to assess electronic effects .
Biological assays : In vitro testing against cancer cell lines (e.g., IC₅₀ values) .
Data analysis : Use ANOVA for statistical significance in dose-response curves .
Q. How are stereochemical outcomes controlled during synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
